molecular formula C15H17NO4 B8546225 7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B8546225
M. Wt: 275.30 g/mol
InChI Key: UBNDVWFVCJDAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-13(18)15-8-6-12(7-9-15)16(15)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)

InChI Key

UBNDVWFVCJDAMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)OC(=O)C12CCC(CC1)N2C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl 7-(phenylcarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (8.0 g) produced above and concentrated hydrochloric acid (100 mL) was heated under reflux for 24 hr, and concentrated under reduced pressure. To the residue was added water (50 mL), and the mixture was washed twice with ethyl acetate. To the obtained aqueous layer was basified with sodium carbonate, a solution of sodium carbonate (9.80 g) and benzylchlorocarbonate (5.40 mL) in 1,4-dioxane (30 mL), and the mixture was stirred at room temperature overnight. The reaction mixture was washed twice with ethyl acetate, and the aqueous layer was adjusted to pH3 with 2M hydrochloric acid. The organic product was extracted 3 times with ethyl acetate (150 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound (2.45 g) as a yellow solid.
Name
methyl 7-(phenylcarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

7-benzyl 1-tert-butyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate (C-34)(synthesized following the procedure reported in J.O.C, 1996, 61, 6313-6325) was stirred in TFA/DCM/H2O (95/5/5, 0.3 M) for 10 minutes. Evaporation of the solvent afforded the titled compound (C-35).
Name
7-benzyl 1-tert-butyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
TFA DCM H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.